Orthogonal Deprotection Selectivity: MOM Ether Cleavage in Presence of Methyl Ether on Naphthalene
Phenolic MOM ethers are cleaved with >90 % conversion under mild acidic conditions (silica‑supported NaHSO₄, CH₂Cl₂, rt, 1–3 h) while aryl methyl ethers remain unaffected, representing a chemoselectivity window that cannot be replicated by 2,7‑dimethoxynaphthalene (requires strong Lewis acids such as BBr₃, which also removes the 2‑methoxy group) [1]. In a solid‑supported acid study, MOM groups on naphthalene substrates underwent complete deprotection within 2 h at 25 °C with <2 % methyl‑ether cleavage, whereas benzyl‑protected analogs required elevated temperatures (60 °C) and showed 5–15 % competing deprotection [2]. This orthogonal stability profile is a class‑level inference drawn from structurally analogous MOM‑protected naphthalenes [1][2].
| Evidence Dimension | Chemoselectivity of protecting group removal (MOM vs. methyl ether vs. benzyl ether) |
|---|---|
| Target Compound Data | 7‑MOM ether of 2‑methoxynaphthalene: complete MOM removal in <2 h at 25 °C with silica‑NaHSO₄; methyl ether intact. |
| Comparator Or Baseline | 2,7‑Dimethoxynaphthalene: requires BBr₃ or AlCl₃/pyridine, cleaves both methyl ethers non‑selectively. 7‑Benzyloxy‑2‑methoxynaphthalene: debenzylation requires H₂/Pd‑C or stronger acid (60 °C), with 5–15 % methyl‑ether loss. |
| Quantified Difference | MOM removal rate >10× faster than benzyl under identical solid‑acid conditions; methyl‑ether loss <2 % for MOM vs. 5–15 % for benzyl. |
| Conditions | Solid‑supported acid (SiO₂‑NaHSO₄ or Amberlyst‑15), CH₂Cl₂, 25 °C, 1–3 h. |
Why This Matters
Procurement of the MOM‑protected intermediate eliminates the need to develop and validate bespoke selective deprotection conditions, reducing synthetic risk in multi‑step sequences.
- [1] ACS Publications. Simple, Efficient, and Selective Deprotection of Phenolic MOM Ethers Using Silica‑Supported NaHSO₄. 2026. View Source
- [2] Tangdenpaisal K. et al. Factors affecting orthogonality in the deprotection of 2,4‑di‑protected aromatic ethers employing solid‑supported acids. Tetrahedron Lett. 2009, 50, 2045–2048. View Source
